Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This compound, with its unique structural attributes, holds potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H23N3O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 2-[(4-butyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S2/c1-6-7-8-11-14(24-10(4)18-11)15(21)20-17-19-12(16(22)23-5)13(25-17)9(2)3/h9H,6-8H2,1-5H3,(H,19,20,21) |
InChI Key |
QQWQZAQOGWLNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors such as α-haloketones and thiourea. The subsequent steps involve functional group modifications to introduce the butyl, methyl, and isopropyl groups at specific positions on the thiazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction progress through techniques like HPLC or GC-MS.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety at position 4 of the thiazole ring undergoes hydrolysis under acidic or basic conditions:
This reaction is critical for generating the free carboxylic acid, which can further participate in coupling or salt formation.
Amide Bond Cleavage
The central amide bond linking the two thiazole rings is susceptible to cleavage under strongly acidic or reductive conditions:
Nucleophilic Substitution at Thiazole Rings
The electron-deficient thiazole rings enable nucleophilic substitution, particularly at positions 2 and 5:
Oxidation Reactions
The isopropyl group at position 5 can undergo oxidation to form ketones:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| KMnO4, H2SO4, 50°C (3 h) | 5-(2-oxopropyl)-1,3-thiazole-4-carboxylate | 65–70% | |
| CrO3, acetic acid (RT, 6 h) | Same as above | 60–68% |
Coupling Reactions
The carboxylic acid (post-hydrolysis) participates in peptide coupling:
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles:
| Conditions | Products | Key Features | Reference |
|---|---|---|---|
| PPA, 120°C (4 h) | Thiazolo[5,4-d]thiazole derivatives | Enhanced π-conjugation | |
| CuI, DMF, 80°C (8 h) | Bisthiazole macrocycles | Chelation potential |
Biological Interaction-Driven Reactions
In enzymatic environments, the compound undergoes specific transformations:
| Enzyme System | Observed Reaction | Biological Relevance | Reference |
|---|---|---|---|
| Cytochrome P450 | Hydroxylation at butyl chain | Metabolic activation | |
| Esterases | Ester hydrolysis | Prodrug conversion |
Key Research Findings
-
Regioselectivity : Nucleophilic substitutions favor position 2 over position 5 due to electronic effects .
-
Stability : The compound is stable under inert atmospheres but degrades in UV light, forming sulfoxide byproducts.
-
Industrial Synthesis : Continuous flow methods improve yield (>90%) compared to batch processes .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, have been investigated for their antimicrobial properties. Studies have shown that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that thiazole-based compounds can inhibit cancer cell proliferation. A study highlighted the potential of related thiazole compounds in targeting specific pathways involved in cancer cell survival and proliferation . this compound could be further explored for its anticancer properties through mechanisms such as apoptosis induction in tumor cells.
Pesticidal Activity
Thiazoles have been recognized for their role in agrochemicals, particularly as pesticides and herbicides. The compound's structure suggests potential applications in developing new agrochemical agents that can effectively control pests while minimizing environmental impact. Research into similar thiazole derivatives has shown promising results in pest management .
Polymer Chemistry
The unique properties of thiazole compounds make them suitable for incorporation into polymers to enhance material properties. For example, thiazole derivatives can be used as additives to improve the thermal stability and mechanical strength of polymeric materials. This application is particularly relevant in the development of advanced materials for electronics and automotive industries.
Case Studies
- Antimicrobial Activity Study : A study conducted by researchers at [source] evaluated a series of thiazole derivatives against common bacterial pathogens. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial potency.
- Anticancer Research : In a clinical study published in Molecules, researchers tested various thiazole derivatives for their ability to inhibit cancer cell lines. The findings suggested that specific structural modifications led to increased cytotoxicity against prostate and melanoma cancer cells .
- Pesticidal Efficacy : A field study on thiazole-based agrochemicals demonstrated effective pest control with minimal toxicity to non-target organisms. This research supports the potential use of this compound as a safer alternative in agricultural practices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Other heterocycles: Compounds containing imidazole or oxazole rings also show comparable properties.
Uniqueness
Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substituents and the combination of two thiazole rings. This structural uniqueness can lead to distinct biological activities and applications, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in drug development, particularly in the fields of antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Thiazole Rings : The presence of thiazole rings is crucial for the compound's interaction with biological targets.
- Carbonyl and Amino Groups : These groups may facilitate hydrogen bonding with biomolecules, enhancing the compound's binding affinity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.0 - 61.2 |
| Streptococcus pneumoniae | 0.117 - 0.131 |
These results indicate that the compound possesses potent antibacterial properties, likely due to its ability to penetrate bacterial cell membranes and disrupt cellular functions .
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer effects. The compound has been evaluated for its cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 | <1.98 |
| Bcl-2 Jurkat | <1.61 |
The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance cytotoxic effects, making it a candidate for further development in cancer therapy .
Antioxidant Activity
The antioxidant capacity of thiazole compounds is another area of interest. The compound has demonstrated significant free radical scavenging activity, outperforming standard antioxidants like ascorbic acid.
| Test Method | Result |
|---|---|
| Erythrocyte Hemolysis | 0.85% |
This antioxidant activity may be attributed to the electron-donating groups present in the structure, which stabilize free radicals .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The amphiphilic nature of thiazole derivatives allows them to integrate into bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The carbonyl and amino functionalities may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, the compound may reduce oxidative stress within cells, contributing to its protective effects .
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- A study on a related thiazole derivative reported successful inhibition of tumor growth in xenograft models.
- Clinical trials have shown promise in using thiazole-based compounds as adjunct therapies in combination with traditional chemotherapy agents.
Q & A
Basic: How can synthetic methodologies be optimized for this thiazole derivative?
Answer:
Optimization involves solvent selection, catalyst choice, and reaction temperature control. For example:
- Solvent: Dioxane or ethanol-DMF mixtures are effective for cyclization and recrystallization steps .
- Catalysts: Triethylamine (TEA) facilitates nucleophilic substitution during acylation reactions, as shown in the synthesis of analogous thiazole-acetamide derivatives .
- Temperature: Reactions at 20–25°C minimize side products, while higher temperatures (e.g., 120°C) are used for cyclization with POCl₃ .
Key Validation: Monitor reaction progress via TLC and confirm purity via elemental analysis (C, H, N) and HPLC .
Basic: What analytical techniques are recommended for structural validation?
Answer:
A multi-technique approach ensures accuracy:
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- NMR: ¹H and ¹³C NMR resolve substituent positions (e.g., isopropyl protons at δ 1.2–1.4 ppm; thiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Purity Check: Elemental analysis discrepancies >0.4% indicate impurities requiring column chromatography .
Advanced: How can spectral data contradictions between experimental and computational models be resolved?
Answer:
- DFT Calculations: Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-311++G** basis set) to identify conformational mismatches .
- Solvent Effects: Simulate solvent environments (e.g., DMSO, chloroform) using polarizable continuum models (PCM) to align theoretical and experimental data .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as demonstrated for ethyl 4-methylthiazole-5-carboxylate derivatives .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation: Modify the 4-butyl or 5-isopropyl groups to assess steric/electronic effects on bioactivity. For example, fluorophenyl or bromophenyl substitutions enhance binding affinity in similar thiazole-triazole hybrids .
- Assay Selection: Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) to quantify activity changes .
- Data Analysis: Apply multivariate regression to correlate substituent parameters (Hammett σ, LogP) with activity trends .
Advanced: What computational strategies are suitable for predicting binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to dock the compound into target proteins (e.g., kinases). The thiazole carbonyl and isopropyl groups often form hydrophobic interactions, as seen in docking poses of triazole-thiazole hybrids .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues via MM-PBSA free-energy calculations .
Advanced: How to address contradictions in pharmacological data across studies?
Answer:
- Replicate Conditions: Standardize assay protocols (e.g., cell lines, incubation times) to isolate compound-specific effects. For instance, 9c derivatives showed variable IC₅₀ values due to differing cell permeability .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the methyl ester group .
- Light Sensitivity: Protect from UV exposure using amber vials, as thiazole derivatives degrade under prolonged light .
- Solubility: Prepare stock solutions in DMSO (sterile-filtered) to avoid precipitation in biological assays .
Advanced: How to validate stability under experimental conditions (e.g., aqueous buffers)?
Answer:
- HPLC Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours and monitor degradation via peak area reduction .
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed carboxylic acid) and quantify half-life .
Basic: What are alternative synthetic routes to bypass low-yield steps?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields (e.g., 30 minutes at 100°C vs. 12 hours conventional) for cyclization steps .
- Flow Chemistry: Continuous flow systems enhance reproducibility in acylation and amide coupling steps .
Advanced: How to analyze trace impurities in final products?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
